molecular formula C9H9ClN4O2S B2625303 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride CAS No. 1291488-52-2

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

Cat. No. B2625303
CAS RN: 1291488-52-2
M. Wt: 272.71
InChI Key: ZVRDJWKUBSLMFY-UHFFFAOYSA-N
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Description

Tetrazoles are a class of organic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have been used in various fields such as medicinal chemistry and materials science .


Synthesis Analysis

Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb(OTf)3 . Other methods include the reaction of sodium azide with nitriles in water with zinc salts as catalysts .


Molecular Structure Analysis

The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids .


Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive to shocks .


Physical And Chemical Properties Analysis

Tetrazoles are generally crystalline and odorless . They can decompose upon heating, emitting toxic nitrogen fumes . Tetrazoles are soluble in water and acetonitrile .

Scientific Research Applications

Synthesis and Chemical Properties

  • Sulfonylcarbamimidic Azides Synthesis : The treatment of certain sulfonyl chlorides with 5-aminotetrazole leads to the creation of sulfonylcarbamimidic azides, showcasing the chemical reactivity of related sulfonyl chloride compounds (Norton et al., 1987).

Catalysis

  • Catalytic Systems for Benzimidazoles Synthesis : The use of certain ionic liquids, including sulfonyl chloride derivatives, as catalysts for the synthesis of benzimidazole derivatives under room temperature conditions demonstrates the catalyst potential of sulfonyl chloride compounds (Khazaei et al., 2011).

Organic Synthesis

  • Tetrazole Derivatives Synthesis : The development of methods for the synthesis of 5-substituted 1H-tetrazole derivatives using certain sulfonyl chloride derivatives as a starting material indicates their application in creating novel organic compounds (Aali et al., 2022).

Biological Screening

  • Antibacterial and Anticonvulsant Properties : Research into the antibacterial and anticonvulsant activities of novel tetrazole derivatives, including those derived from sulfonyl chloride compounds, highlights their potential in medical applications (Rajasekaran et al., 2006).

Structural and Molecular Studies

  • Crystal Structure Analysis : Studies focusing on the X-ray crystallography of tetrazole derivatives, including those related to sulfonyl chloride compounds, provide insights into their molecular and structural properties (Al-Hourani et al., 2015).

Mechanism of Action

The mechanism of action of tetrazoles can vary depending on their specific structure and the context in which they are used. In medicinal chemistry, for example, tetrazoles can act as bioisosteres for carboxylic acid groups, and can have various biological activities .

Safety and Hazards

Tetrazoles can be hazardous due to their high reactivity and the toxic gases they can emit upon decomposition . They can also react vigorously upon exposure to shock, fire, and heat .

Future Directions

The future directions for research on tetrazoles could include the development of new synthesis methods, the exploration of their potential uses in various fields, and the study of their properties and reactivity .

properties

IUPAC Name

4-(1-ethyltetrazol-5-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2S/c1-2-14-9(11-12-13-14)7-3-5-8(6-4-7)17(10,15)16/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRDJWKUBSLMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

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